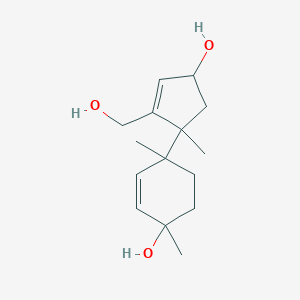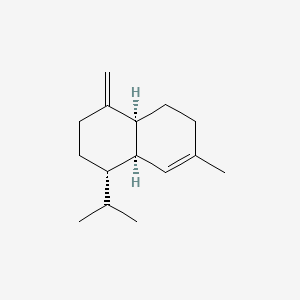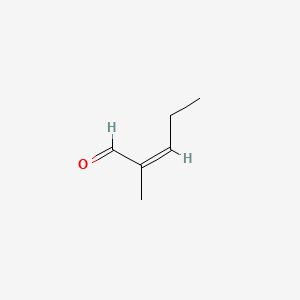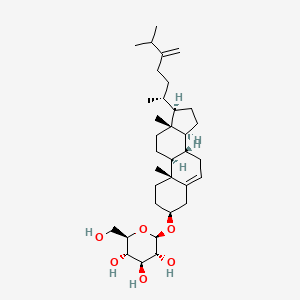
Toxin FS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxin FS2, also known as FS2 toxin, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). Toxin FS2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, toxin FS2 is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Toxinology and Taxonomy
Toxinology is a field that studies substances produced by organisms which may harm target organisms, including toxins like FS2. Understanding the taxonomy and nomenclature of toxins like FS2 is essential for accurate interpretation of research literature. This field provides guidelines to ascertain the quality of studies and addresses the challenge of characterizing the toxicity of toxins like FS2 (Wexler, Fonger, White, & Weinstein, 2015).
Military Importance of Natural Toxins
Research into natural toxins and their analogs, like FS2, has relevance in military contexts. The history of military research and the use of toxins, including potential applications for public order and terrorism, are key areas of investigation. This includes research into new toxins, their chemical synthesis, and potential applications in warfare and terrorism (Pitschmann & Hon, 2016).
Immunotoxins and Neuropeptide-Toxin Conjugates in Neuroscience
The use of targeted toxins, possibly including FS2, in neuroscience has grown. These toxins enable the removal of specific cells, aiding in the understanding of systems biology. This includes experimental applications in the study of neuronal ion channels and receptors (Lappi & Wiley, 2004).
Fluorescence-Based Biosensors for Toxin Detection
Biosensors using fluorescence detection have emerged as powerful tools for monitoring toxins like FS2 at low levels. The design of these biosensors, their sensitivity, and specificity are crucial in the detection of toxins in various applications, including food safety (Sharma et al., 2018).
Dual-Use of Toxins in Medicine and Warfare
Several toxins, potentially including FS2, are "dual-use" as they have therapeutic applications as well as potential military utility. The distinction between medically useful and militarily significant quantities of toxins is a key area of research, with implications for international law and policy (Tucker, 1994).
Toxins as Tools in Neurology
Toxins like FS2 are used to study the structure and function of neuronal ion channels and receptors. Their high affinity and selectivity make them valuable tools for probing the structure and function of these channels (Israel, Morgan, Tay, & Deuis, 2018).
Toxin-Based Therapeutic Approaches
Toxins have been explored for their pharmaceutical potential when used to impair essential cellular processes or damage target cells. FS2 might be a part of this research, focusing on the mechanism of action of toxins and the development of antidotes (Shapira & Benhar, 2010).
Vaccines Against Biowarfare Toxins
The development of vaccines against biowarfare toxins, possibly including FS2, utilizes DNA science and technological advancements. This research involves cloning toxin genes and altering them for vaccine production (Middlebrook, 2005).
Toxins in Medicinal Applications
Toxins are used medicinally to treat human diseases. The focus is on the biochemical mechanisms and physiological effects of toxins, which could include FS2, with applications in treating diseases refractory to traditional treatments (Johnson, 1999).
properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[4-hydroxy-2-(hydroxymethyl)-1-methylcyclopent-2-en-1-yl]-1,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H24O3/c1-13(4-6-14(2,18)7-5-13)15(3)9-12(17)8-11(15)10-16/h4,6,8,12,16-18H,5,7,9-10H2,1-3H3 |
InChI Key |
CMCSZZOVEJFBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C=C1)(C)O)C2(CC(C=C2CO)O)C |
synonyms |
FS2 toxin toxin FS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)


![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)


![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)




![[(4E,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1253919.png)

